molecular formula C10H22O7P2 B14436611 Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester CAS No. 74756-49-3

Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester

Cat. No.: B14436611
CAS No.: 74756-49-3
M. Wt: 316.22 g/mol
InChI Key: ZOWFLVACJJGLPS-UHFFFAOYSA-N
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Description

Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is an organophosphorus compound. It is a type of phosphoric acid ester, which are compounds where the hydrogen atoms of the phosphoric acid are replaced by organic groups. These esters are significant in various biochemical and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. For phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester, the reaction involves diethyl phosphite and an appropriate alkene under controlled conditions. The reaction is usually catalyzed by a base or an acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of phosphoric acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce phosphine compounds.

Scientific Research Applications

Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Plays a role in biochemical studies involving phosphate esters and their interactions with enzymes and other biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Phosphoric acid, diethyl ester
  • Phosphonic acid, diethyl ester

Comparison

Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is unique due to its specific ester structure, which imparts distinct chemical properties compared to other phosphoric acid esters. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

74756-49-3

Molecular Formula

C10H22O7P2

Molecular Weight

316.22 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl diethyl phosphate

InChI

InChI=1S/C10H22O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h5-9H2,1-4H3

InChI Key

ZOWFLVACJJGLPS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OP(=O)(OCC)OCC)OCC

Origin of Product

United States

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